An In-Depth Technical Guide to the Chemical Properties of 6-(Thiophen-3-yl)pyridin-3-amine
An In-Depth Technical Guide to the Chemical Properties of 6-(Thiophen-3-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-(thiophen-3-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, physicochemical characteristics, spectral properties, and reactivity of this molecule. Furthermore, it explores its established and potential applications, with a particular focus on its role as a key building block in the development of kinase inhibitors for cancer therapy. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, providing a foundation for further investigation and application of this versatile compound.
Introduction
6-(Thiophen-3-yl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry number 1159815-63-0, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a thiophene ring at the 6-position and an amino group at the 3-position.[1][2] This unique structural arrangement of a π-deficient pyridine ring and a π-rich thiophene ring, along with the nucleophilic amino group, imparts a distinct reactivity profile and makes it a valuable scaffold in various chemical applications.
The primary significance of 6-(thiophen-3-yl)pyridin-3-amine lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure is frequently incorporated into kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation.[1] Beyond its medicinal applications, the electronic properties of this molecule also make it a candidate for use in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs).[1]
This guide aims to consolidate the available technical information on 6-(thiophen-3-yl)pyridin-3-amine, providing a detailed examination of its chemical properties to facilitate its effective utilization in research and development.
Synthesis and Elucidation of Structure
The synthesis of 6-(thiophen-3-yl)pyridin-3-amine typically involves a multi-step sequence, leveraging modern cross-coupling methodologies. While a definitive, publicly available, step-by-step protocol is not extensively documented, the synthesis can be logically deduced from established organometallic reactions. A plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.
Retrosynthetic Analysis
A logical retrosynthetic approach to 6-(thiophen-3-yl)pyridin-3-amine is illustrated below. The primary disconnection is at the C-N bond of the aminopyridine, suggesting a Buchwald-Hartwig amination as the final step. The preceding disconnection is at the C-C bond between the pyridine and thiophene rings, pointing to a Suzuki-Miyaura coupling.
Caption: Retrosynthetic analysis of 6-(Thiophen-3-yl)pyridin-3-amine.
Proposed Synthetic Pathway
A forward synthesis based on the retrosynthetic analysis would likely proceed as follows:
Step 1: Suzuki-Miyaura Coupling
The initial step involves the palladium-catalyzed cross-coupling of a dihalopyridine, such as 2,5-dibromopyridine, with thiophene-3-boronic acid. This reaction selectively forms the C-C bond at the more reactive 2-position of the pyridine ring.
Step 2: Buchwald-Hartwig Amination
The resulting 2-bromo-5-(thiophen-3-yl)pyridine would then undergo a Buchwald-Hartwig amination. This reaction introduces the amino group at the 3-position of the pyridine ring using an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.
Caption: Proposed synthetic pathway for 6-(Thiophen-3-yl)pyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on established methodologies for similar transformations.
Synthesis of 6-bromo-3-(thiophen-3-yl)pyridine
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Reactants: To a solution of 2,5-dibromopyridine (1.0 eq) and thiophene-3-boronic acid (1.1 eq) in a suitable solvent such as a 2:1 mixture of 1,4-dioxane and water.
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Catalyst and Base: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) and sodium carbonate (3.0 eq).
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Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of 6-(Thiophen-3-yl)pyridin-3-amine
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Reactants: To a solution of 6-bromo-3-(thiophen-3-yl)pyridine (1.0 eq) and an ammonia surrogate such as benzophenone imine (1.2 eq) in a suitable solvent like toluene or 1,4-dioxane.
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Catalyst, Ligand, and Base: Add a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
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Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at 90-110 °C for 12-24 hours.
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Work-up and Purification: After cooling, the reaction mixture is treated with an acidic aqueous solution (e.g., 2 M HCl) to hydrolyze the imine intermediate. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1159815-63-0 | [1][2] |
| Molecular Formula | C₉H₈N₂S | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Based on similar aromatic amines. |
| Melting Point | Not available | A related compound, 6-(thiophen-3-yl)pyridine-2-carbaldehyde, has a melting point of 73-77 °C. |
| Boiling Point | Not available | Expected to be high due to its aromatic nature and potential for hydrogen bonding. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar heterocyclic compounds. |
| pKa | Not available | The pKa of 3-aminopyridine is approximately 6.0, suggesting the pyridine nitrogen is basic. The amino group is a weaker base. |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the structure of 6-(thiophen-3-yl)pyridin-3-amine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The aromatic region (δ 7.0-8.5 ppm) will likely display a set of coupled multiplets. The protons of the amino group would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the positions of the nitrogen and sulfur heteroatoms and the amino substituent.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-S stretching of the thiophene ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation patterns would involve the loss of small molecules such as HCN and fragments from the thiophene ring.
Reactivity
The reactivity of 6-(thiophen-3-yl)pyridin-3-amine is governed by the interplay of its three key structural components: the pyridine ring, the thiophene ring, and the amino group.
Caption: Key reactive sites of 6-(Thiophen-3-yl)pyridin-3-amine.
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Pyridine Ring: The pyridine ring is electron-deficient and is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the electron-donating amino group at the 3-position can modulate this reactivity. The pyridine nitrogen is basic and can be protonated or alkylated.
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Thiophene Ring: The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, primarily at the C2 and C5 positions.
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Amino Group: The primary amino group is nucleophilic and basic. It can be readily acylated, alkylated, and can undergo diazotization reactions, providing a handle for further functionalization.
Applications in Drug Discovery and Materials Science
The primary application of 6-(thiophen-3-yl)pyridin-3-amine is as a versatile building block in the synthesis of biologically active molecules and functional organic materials.
Kinase Inhibitors
The thienylpyridine scaffold is a common motif in a variety of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. The thiophene ring can be further functionalized to occupy hydrophobic pockets within the enzyme, enhancing potency. Derivatives of 6-(thiophen-3-yl)pyridin-3-amine have been investigated as inhibitors of various kinases implicated in cancer, such as c-KIT.
Organic Electronics
The combination of the electron-deficient pyridine and electron-rich thiophene rings gives 6-(thiophen-3-yl)pyridin-3-amine interesting electronic properties.[1] This makes it and its derivatives potential candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where tunable electronic properties are essential.[1]
Safety and Handling
Specific toxicity data for 6-(thiophen-3-yl)pyridin-3-amine is not available. However, as with any aromatic amine, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Aromatic amines can be toxic and may be absorbed through the skin.
Conclusion
6-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its synthesis, while not yet detailed in a dedicated publication, can be reliably achieved through modern cross-coupling reactions. The interplay of its pyridine, thiophene, and amino functionalities provides a platform for diverse chemical modifications, enabling the creation of a wide range of complex molecules. As the demand for novel kinase inhibitors and advanced organic materials continues to grow, the importance of versatile building blocks like 6-(thiophen-3-yl)pyridin-3-amine is set to increase, making a thorough understanding of its chemical properties essential for future innovation.
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